ethyl 4-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate
Description
This compound features a seven-membered 1,5-benzothiazepine core with a 4-methoxyphenyl substituent at position 2, a ketone group at position 4, and an ethyl benzoate-linked acetamido group at position 3. The benzothiazepine scaffold is known for its conformational flexibility and pharmacological relevance, particularly in calcium channel modulation .
Properties
IUPAC Name |
ethyl 4-[[2-[2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-3-34-27(32)19-8-12-20(13-9-19)28-25(30)17-29-22-6-4-5-7-23(22)35-24(16-26(29)31)18-10-14-21(33-2)15-11-18/h4-15,24H,3,16-17H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJZRVNFKIEECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-methoxybenzaldehyde with 2-aminothiophenol to form the benzothiazepine ring. This intermediate is then acylated with ethyl 4-aminobenzoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the benzothiazepine ring can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl 4-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate involves its interaction with molecular targets in biological systems. The benzothiazepine core can bind to specific enzymes or receptors, modulating their activity. This interaction can influence various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Heterocyclic Ring Systems
Key Differences :
Substituent Effects on Bioactivity
Aromatic Substituents
- 4-Methoxyphenyl (Target Compound) : Enhances lipophilicity (logP ~3.5 estimated) and stabilizes aromatic interactions via methoxy’s electron-donating effect.
- 4-Chlorophenyl () : Electron-withdrawing Cl increases metabolic stability but may reduce solubility .
Ester vs. Salt Modifications
Physicochemical and Pharmacokinetic Properties (Inferred)
Biological Activity
Ethyl 4-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzothiazepine core, which is known for various pharmacological activities. The molecular formula is with a molecular weight of approximately 451.0 g/mol. Its structural complexity allows for interactions with multiple biological targets, making it a candidate for various therapeutic applications.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic properties of derivatives related to benzothiazepines. For instance, novel 2,3-dihydro-1,5-benzothiazepines have shown significant antidiabetic activity while being nontoxic in nature . The mechanism of action may involve modulation of insulin signaling pathways or enhancement of glucose uptake in peripheral tissues.
Antimicrobial and Antitumor Properties
Benzothiazepine derivatives have been reported to exhibit antimicrobial and antitumor activities. The incorporation of various substituents on the benzothiazepine ring can enhance these properties. In particular, compounds with methoxy groups have demonstrated increased efficacy against certain cancer cell lines .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several benzothiazepine derivatives and evaluated their biological activities. It was found that modifications at the 5-position significantly influenced both antimicrobial and anticancer activities .
- Mechanistic Insights : Research indicates that some benzothiazepine derivatives act as inhibitors of specific kinases involved in cancer progression. This suggests a potential for these compounds in targeted cancer therapies .
- Pharmacological Profiles : A comprehensive review of benzo[1,5]thiazepines highlighted their versatility as pharmacophores, noting their applications in treating cardiovascular diseases due to calcium channel blocking properties similar to those of diltiazem .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
